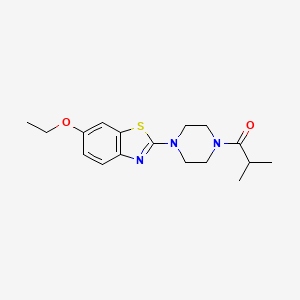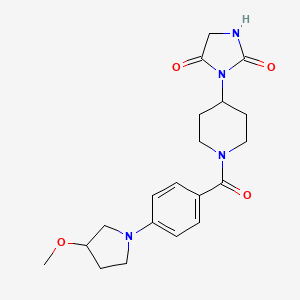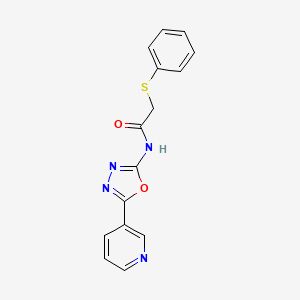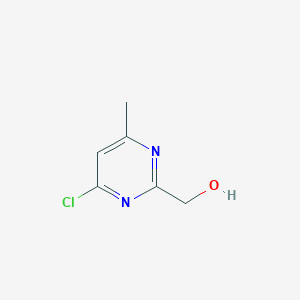![molecular formula C6H5BrN4 B2582895 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89581-42-0](/img/structure/B2582895.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a solid compound with the empirical formula C7H6BrN3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine .
Molecular Structure Analysis
The SMILES string for this compound is Cc1c(Br)ccc2ncnn12 . The InChI code is 1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Antimicrobial Activity
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has been utilized in microwave-assisted synthesis processes to produce novel compounds with antimicrobial activity. For instance, a study by Verbitskiy et al. (2016) demonstrated the preparation of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines using a microwave-assisted Suzuki cross-coupling reaction. These newly synthesized compounds exhibited significant in vitro antimicrobial activity against Mycobacterium tuberculosis H37Rv and various gram-negative bacteria, showcasing the potential of this compound derivatives in developing new antimicrobial agents (Verbitskiy et al., 2016).
Ring Rearrangement and Diversification
Another application involves the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization. Tang et al. (2014) reported that these compounds could undergo ring isomerization to form [1,2,4]triazolo[1,5-c]pyrimidines. This transformation enables further diversification through palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, illustrating the compound's versatility as a synthetic intermediate for generating structurally diverse molecules with potential biological activities (Tang et al., 2014).
Biological Activities
In addition to its role in synthetic chemistry, derivatives of this compound have been explored for various biological activities. Pinheiro et al. (2020) reviewed the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs, highlighting their significance in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This emphasizes the broad applicability of this compound derivatives in drug discovery and development processes (Pinheiro et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It is suggested that triazolo-pyrimidine hybrids have shown neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It is suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is suggested that triazolo-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRYWWDMKVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89581-42-0 |
Source


|
| Record name | 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)
![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)





